molecular formula C10H16ClNO B1654982 Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride CAS No. 30185-70-7

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride

Cat. No. B1654982
CAS RN: 30185-70-7
M. Wt: 201.69
InChI Key: KLNDSWALQXWNPY-GHXDPTCOSA-N
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Description

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride, also known as L-phenylalanine, is a non-essential amino acid that is naturally found in foods such as meat, fish, eggs, and dairy products. It is also used as a dietary supplement and is known for its various health benefits.

Mechanism of Action

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. It is also a precursor to phenylethylamine, a neurotransmitter that is involved in mood regulation. Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine is converted into these neurotransmitters through a series of enzymatic reactions in the body.
Biochemical and Physiological Effects
Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and enhance athletic performance. It has also been studied for its potential use in treating skin disorders, such as vitiligo.

Advantages and Limitations for Lab Experiments

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of potential applications. However, it also has some limitations, such as its potential toxicity at high doses and its potential interactions with other drugs and supplements.

Future Directions

There are several future directions for research on Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine. One area of interest is its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in treating skin disorders, such as psoriasis and eczema. Additionally, there is ongoing research on the use of Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine as a dietary supplement for athletic performance and weight loss.
Conclusion
In conclusion, Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine is a non-essential amino acid that has been extensively studied for its various health benefits. It is synthesized through microbial fermentation and has a wide range of potential applications in scientific research. Its mechanism of action involves its conversion into important neurotransmitters, and it has several biochemical and physiological effects. While it has some limitations, it has a promising future in several areas of research.

Scientific Research Applications

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chlorideine has been extensively studied for its various health benefits. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been studied for its potential use in treating phenylketonuria, a genetic disorder that causes a build-up of phenylalanine in the body.

properties

IUPAC Name

(2S,3R)-3-amino-2-phenylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H/t8-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDSWALQXWNPY-GHXDPTCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C)(C1=CC=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride

CAS RN

30185-70-7
Record name Benzenemethanol, α-[(1R)-1-aminoethyl]-α-methyl-, hydrochloride (1:1), (αS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30185-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-(1)-3-hydroxy-3-phenylbutane-2-ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030185707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threo-(±)-3-hydroxy-3-phenylbutane-2-ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.518
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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